

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the development of the Rho-kinase (ROCK) inhibitor, K-115 (Ripasudil). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the context of drug development, with a focus on the Rho-kinase signaling pathway.

Chemical and Physical Properties

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

Property	Value
Molecular Weight	214.30 g/mol [1]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂ [1] [2]
Appearance	Solid [2]
CAS Number	194032-32-1 [1]

Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

A practical and established method for the synthesis of **(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate** involves an intramolecular Fukuyama-Mitsunobu cyclization. The synthesis starts from the commercially available (S)-2-aminopropan-1-ol. Below is a detailed experimental protocol based on reported synthetic routes.

Experimental Protocol

Starting Material: (S)-(+)-2-amino-1-propanol

Overall Yield: Approximately 45.2%

Optical Purity: 99.9% ee

Step 1: Nosylation of (S)-2-aminopropan-1-ol

- Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile.
- Add a base, for example, triethylamine.
- Cool the mixture in an ice bath.
- Slowly add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

- Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nosylated intermediate.

Step 2: N-Alkylation with a Boc-protected amino alcohol

- Dissolve the nosylated intermediate in a suitable solvent like acetonitrile.
- Add a base such as potassium carbonate.
- Add the Boc-protected amino alcohol.
- Stir the mixture at room temperature until the starting material is consumed.
- Filter off the inorganic salts and concentrate the filtrate to get the crude product.
- Purify by column chromatography on silica gel.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

- Dissolve the product from Step 2 in a suitable solvent (e.g., THF).
- Add triphenylphosphine (PPh_3) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion.
- Concentrate the reaction mixture and purify by column chromatography to yield the protected diazepane.

Step 4: Deprotection of the Nosyl Group

- Dissolve the protected diazepane in acetonitrile.
- Add potassium carbonate and thiophenol.
- Stir the mixture at room temperature for several hours.

- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue by column chromatography to yield **(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate** as a yellow oil.

Step 5: Final Product Characterization

- The chemical purity of the final product can be determined by gas chromatography, with an expected purity of approximately 97.5%.
- The optical purity can be measured after converting the product into a nosyl derivative, with an expected enantiomeric excess of 99.9%ee.

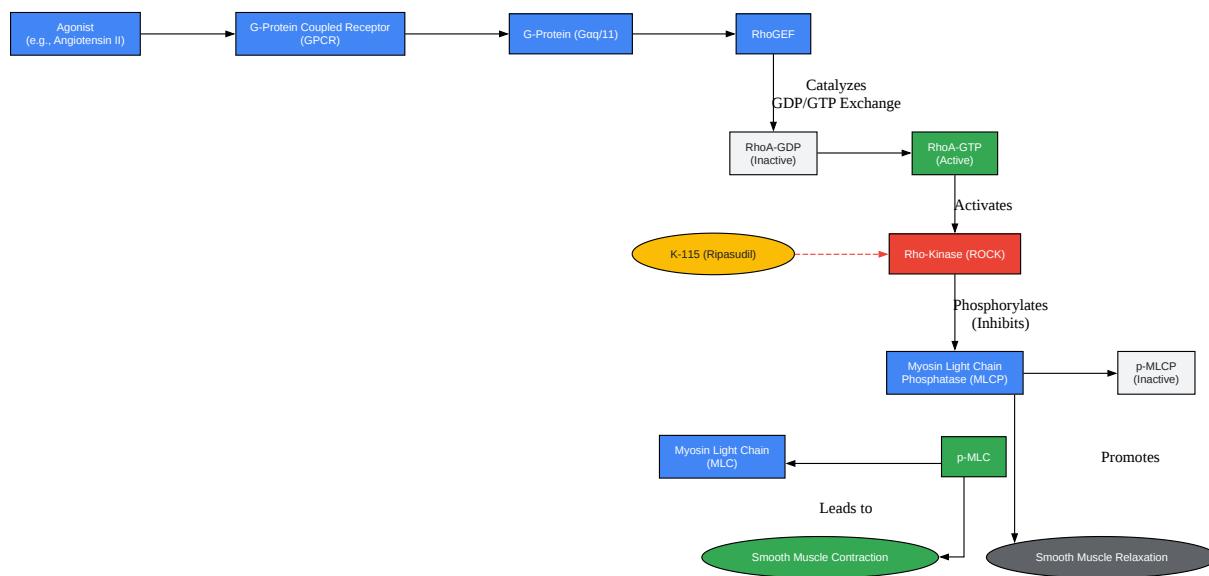
Application in Drug Development: Intermediate for the Rho-Kinase Inhibitor K-115

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal intermediate in the synthesis of K-115 (Ripasudil), a potent and selective Rho-kinase (ROCK) inhibitor.^{[3][4]} K-115 is utilized in the treatment of glaucoma and ocular hypertension.^{[5][6]} The synthesis of K-115 involves the reaction of **(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate** with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in the presence of a base like triethylamine in a solvent such as acetonitrile.^[7] This is followed by the deprotection of the Boc group.

The Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effect of K-115 is derived from its inhibition of the Rho-kinase signaling pathway. This pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.^[8]

Signaling Pathway Diagram

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Caption: The Rho/Rho-Kinase signaling pathway leading to smooth muscle contraction and its inhibition by K-115.

In this pathway, extracellular agonists bind to G-protein coupled receptors, leading to the activation of RhoA. Active RhoA-GTP then activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inhibition of

MLCP leads to an increase in the phosphorylation of the myosin light chain, resulting in smooth muscle contraction. K-115, as a ROCK inhibitor, blocks this cascade, leading to smooth muscle relaxation. In the context of glaucoma, this relaxation of the trabecular meshwork increases the outflow of aqueous humor, thereby reducing intraocular pressure.[\[5\]](#)

Conclusion

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a valuable chiral intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis is crucial for the production of advanced drug candidates like the Rho-kinase inhibitor K-115. A thorough understanding of its properties, synthesis, and the biological pathways it influences is essential for researchers and professionals in the field of drug discovery and development.

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